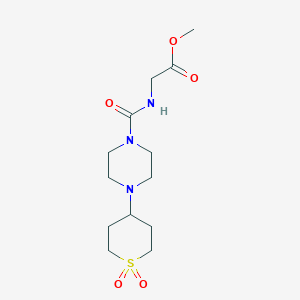
methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate is a complex organic compound featuring a piperazine ring substituted with a thiopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiopyran Moiety: The thiopyran ring is introduced via a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Coupling Reactions: The thiopyran-substituted piperazine is then coupled with methyl 2-bromoacetate under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s piperazine and thiopyran moieties are of interest due to their potential pharmacological activities. These structures are often found in bioactive molecules, suggesting possible applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the piperazine ring, in particular, is common in many pharmaceuticals, indicating that this compound might exhibit similar biological activities.
Industry
Industrially, the compound could be used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile precursor in synthetic chemistry.
Wirkmechanismus
The mechanism by which methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate exerts its effects would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The thiopyran moiety might contribute to binding affinity and specificity through interactions with hydrophobic or aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Lacks the piperazine ring, making it less complex but potentially useful in simpler synthetic applications.
Piperazine derivatives: Compounds like piperazine-1-carboxamides are structurally similar but do not contain the thiopyran moiety, which may affect their biological activity.
Thiopyran derivatives: Compounds such as thiopyran-4-carboxamides share the thiopyran ring but lack the piperazine structure, leading to different chemical and biological properties.
Uniqueness
The combination of a piperazine ring with a thiopyran moiety in methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate is unique and may confer distinct chemical reactivity and biological activity. This dual functionality can be advantageous in designing multifunctional drugs or materials with specific properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-[[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5S/c1-21-12(17)10-14-13(18)16-6-4-15(5-7-16)11-2-8-22(19,20)9-3-11/h11H,2-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIXFLPJJOPTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2596627.png)
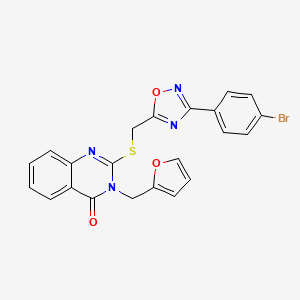
![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)
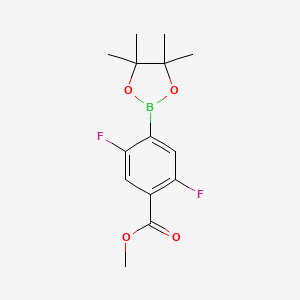
![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
![3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2596639.png)
![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2596641.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2596644.png)
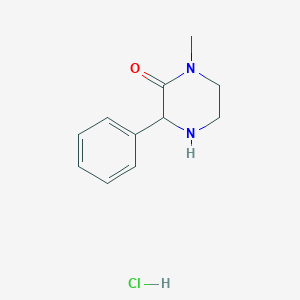
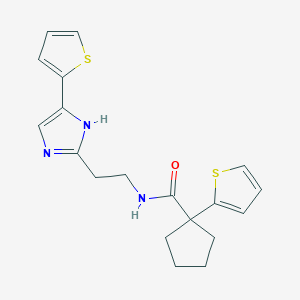
![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2596650.png)
